Benzyl 5-bromo-2-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
502465-81-8 |
|---|---|
Molecular Formula |
C14H10BrClO2 |
Molecular Weight |
325.58 g/mol |
IUPAC Name |
benzyl 5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YGLHFYCZWMIBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Conceptual Framework of Halogenated Benzoate Esters in Advanced Organic Synthesis
Halogenated benzoate (B1203000) esters represent a pivotal class of reagents and intermediates in organic synthesis. Their utility stems from the synergistic interplay between the aromatic core, the halogen substituents, and the ester functionality. The benzene (B151609) ring provides a stable scaffold, while the attached halogens (e.g., bromine, chlorine, fluorine) act as versatile functional handles. These halogens can be selectively manipulated through various cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings), nucleophilic aromatic substitution, or metallation reactions, allowing for the controlled introduction of new carbon-carbon or carbon-heteroatom bonds. glindiachemicals.comnih.gov
The ester group, such as a benzoate, serves multiple roles. It can function as a protecting group for carboxylic acids, masking their reactivity while other transformations are carried out on the molecule. organic-chemistry.org Furthermore, the electronic properties of the benzoate group can influence the reactivity of the aromatic ring. In some contexts, benzoate esters have been explored as photosensitizing catalysts or auxiliaries, facilitating specific light-powered chemical reactions. uni-regensburg.denih.gov The combination of these features makes halogenated benzoate esters powerful tools for building intricate molecular frameworks from simpler precursors.
Significance of Benzyl 5 Bromo 2 Chlorobenzoate Within Complex Molecular Architectures
The primary significance of the 5-bromo-2-chlorobenzoyl scaffold, and by extension its benzyl (B1604629) ester, lies in its role as a key building block for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. google.com These are a class of antidiabetic drugs that includes prominent medications such as Dapagliflozin and Empagliflozin. google.comscribd.com The synthesis of these complex drugs often begins with 5-bromo-2-chlorobenzoic acid or its derivatives. google.comgoogle.comtslpharm.com
One documented synthetic pathway highlights the potential role of benzyl esters in this process. A Chinese patent describes a method starting with the synthesis of benzyl 5-bromo-2-aminobenzoate. google.comepo.org In this process, the amino group is subsequently converted into a chloro group via a diazotization reaction, which would yield Benzyl 5-bromo-2-chlorobenzoate as a direct intermediate. google.com This intermediate possesses the necessary halogenated aromatic core, which is then elaborated through further reactions, such as Friedel-Crafts acylation and subsequent reductions and condensations with a sugar moiety, to construct the final complex drug molecule. unifiedpatents.comgoogle.com The benzyl group in such an intermediate serves as a protecting group for the carboxylic acid, which can be removed in later stages of the synthesis.
Research Trajectories in Halogenated Aromatic Compound Chemistry
Strategies for the Preparation of 5-Bromo-2-chlorobenzoic Acid
The synthesis of 5-bromo-2-chlorobenzoic acid is a critical step, and several methodologies have been developed, primarily involving the bromination of 2-chlorobenzoic acid or starting from 2-chlorobenzonitrile (B47944) derivatives.
Bromination of 2-Chlorobenzoic Acid Systems
A prevalent method for synthesizing 5-bromo-2-chlorobenzoic acid involves the direct bromination of 2-chlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a brominating agent in the presence of a strong acid.
One common approach utilizes N-bromosuccinimide (NBS) as the brominating agent in a concentrated sulfuric acid medium. chemicalbook.comgoogle.com The reaction's selectivity towards the desired 5-bromo isomer can be a challenge, as the formation of the 4-bromo isomer is a competing side reaction. patsnap.com To address this, the addition of a catalyst, such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide, has been shown to inhibit the formation of the 4-bromo-2-chlorobenzoic acid impurity. google.com The molar ratio of 2-chlorobenzoic acid to NBS and the catalyst is a crucial parameter in optimizing the reaction's yield and purity. google.com For instance, a process using 2-chlorobenzoic acid and NBS in a 1:1 molar ratio with a catalytic amount of sodium sulfide at 30°C has been reported to yield the product in high purity after crystallization. chemicalbook.com
Another patented method describes a process where 2-chlorobenzoic acid is reacted with NBS in a sulfuric acid system. This method claims that the addition of a sulfur-containing salt with reducing properties, such as sodium sulfide, can effectively suppress the formation of the 4-bromo isomer, leading to a high-purity product with a simplified purification process. google.com
| Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Chlorobenzoic Acid | N-Bromosuccinimide, Sodium Sulfide | Concentrated Sulfuric Acid | 30 | 85.0 | High | chemicalbook.comchemicalbook.com |
| 2-Chlorobenzoic Acid | N-Bromosuccinimide (NBS) | Sulfuric Acid | 10-50 | - | High | google.com |
Synthetic Routes from 2-Chlorobenzonitrile Derivatives
An alternative and widely employed strategy for the synthesis of 5-bromo-2-chlorobenzoic acid begins with 2-chlorobenzonitrile. google.comwipo.int This multi-step process involves the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile (B107219), which is then hydrolyzed to the final carboxylic acid product. google.com
The initial bromination step can be performed using various brominating agents. google.com The subsequent hydrolysis of the nitrile group in 5-bromo-2-chlorobenzonitrile is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521). chemicalbook.com This reaction proceeds to form the sodium salt of 5-bromo-2-chlorobenzoic acid. The final step involves the acidification of the reaction mixture with a protic acid, such as hydrochloric acid, which precipitates the desired 5-bromo-2-chlorobenzoic acid. chemicalbook.comgoogle.com This route is reported to produce the final product with high yield and purity. chemicalbook.com
A patent outlines a two-step process starting from 2-chlorobenzonitrile. The first step is the bromination to form 5-bromo-2-chlorobenzonitrile, followed by hydrolysis in the presence of an alkali to generate the corresponding benzoate salt. Subsequent treatment with a protonic acid yields 5-bromo-2-chlorobenzoic acid. google.com This method is highlighted for its simplicity, high safety, and the use of readily available and inexpensive raw materials, resulting in a high yield and purity of the final product. google.com
| Starting Material | Intermediate | Reagents for Hydrolysis | Reagents for Acidification | Yield (%) | Purity (%) | Reference |
| 2-Chlorobenzonitrile | 5-Bromo-2-chlorobenzonitrile | Sodium Hydroxide, Water | Concentrated Hydrochloric Acid | 85.9 | 99.90 | chemicalbook.com |
Alternative and Emerging Precursor Syntheses
Besides the more common routes, other synthetic strategies for 5-bromo-2-chlorobenzoic acid have been explored.
One approach starts from 5-bromo-2-aminobenzoic acid derivatives. google.comwipo.intwipo.int This method involves a two-step reaction sequence of diazotization-chlorination followed by hydrolysis. google.comwipo.int This route is noted for producing fewer isomeric impurities, resulting in high reaction yield and good purity, making it suitable for industrial production. google.com
Another patented method begins with 2-chlorobenzotrichloride. google.com This raw material is first reacted with a brominating agent, such as bromine, NBS, or dibromohydantoin, in the presence of a catalyst to form 2-chloro-5-bromobenzotrichloride. This intermediate is then hydrolyzed under acidic conditions to yield 5-bromo-2-chlorobenzoic acid. google.com This "one-pot" method is described as having high purity and yield, with minimal waste and low production costs. google.com
A different synthetic pathway utilizes 5-bromo-2-chlorotrifluorotoluene as the starting material. The process involves heating and hydrolysis in fuming sulfuric acid, followed by precipitation and recrystallization from toluene. patsnap.com However, this method is criticized for the large amounts of sulfuric acid required, which cannot be easily recycled. patsnap.com
A method starting from salicylic (B10762653) acid has also been reported. While it can reduce the formation of isomers, it requires high reaction temperatures (120-180 °C) for the chlorination step, posing challenges for equipment. google.com
Esterification Approaches for this compound
Once 5-bromo-2-chlorobenzoic acid is obtained, the final step is its conversion to this compound through esterification.
Direct Esterification Techniques
Direct esterification involves the reaction of 5-bromo-2-chlorobenzoic acid with benzyl alcohol, typically in the presence of an acid catalyst. This is a standard and straightforward method for forming esters. While specific examples for the direct esterification of 5-bromo-2-chlorobenzoic acid to its benzyl ester are not extensively detailed in the provided search results, this classical method is a viable and expected synthetic route.
A related procedure describes the preparation of benzyl 5-bromo-2-aminobenzoate, where allyl 2-aminobenzoate (B8764639) is reacted with bromine in DMF. epo.org Although this is not a direct esterification of the carboxylic acid, it demonstrates the formation of a benzyl ester in a related system.
Transesterification Strategies
Transesterification offers an alternative route where an existing ester of 5-bromo-2-chlorobenzoic acid, such as the methyl or ethyl ester, is reacted with benzyl alcohol to form the desired benzyl ester. This process is typically catalyzed by an acid or a base.
One patent describes the hydrolysis of 5-bromo-2-chlorobenzoic acid ethyl ester to 5-bromo-2-chlorobenzoic acid using sodium hydroxide solution. google.com While this is the reverse of esterification, it indicates the presence and use of the ethyl ester as an intermediate, which could potentially be used in a transesterification reaction with benzyl alcohol to produce this compound.
Catalytic Systems in Benzoate Ester Formation
The synthesis of benzoate esters, including this compound, is achieved through various catalytic methods. The choice of catalyst influences reaction rates, yields, and conditions, with each modality offering distinct advantages.
Acid-Catalyzed Esterification Modalities
Acid catalysis is a cornerstone of ester synthesis, typically involving the reaction of a carboxylic acid with an alcohol. This modality can be broadly categorized into homogeneous and heterogeneous systems.
In homogeneous catalysis, mineral acids or organic sulfonic acids are used. For instance, the esterification of substituted benzoic acids has been studied using toluene-p-sulfonic acid in methanol (B129727), allowing for the determination of reaction rates and Arrhenius parameters for various ortho-substituted acids. rsc.org
Heterogeneous acid catalysis offers advantages in catalyst recovery and reuse, aligning with green chemistry principles. Modified natural clays, such as Montmorillonite K10 treated with orthophosphoric acid, have proven to be effective solid acid catalysts. ijstr.orgepa.gov These catalysts facilitate the smooth esterification of substituted benzoic acids—bearing both electron-donating and electron-withdrawing groups—with alcohols like methanol and benzyl alcohol under solvent-free conditions. ijstr.orgepa.gov Similarly, solid acids based on zirconium and titanium have been developed, showing high activity for the esterification of various benzoic acids with methanol. mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 was found to be optimal and could be easily separated and reused without a significant loss in performance. mdpi.com
| Catalyst | Substrate(s) | Key Findings | Reference |
|---|---|---|---|
| Phosphoric acid-modified Montmorillonite K-10 (PMK) | Substituted benzoic acids and various alcohols | Efficient for acids with both electron-donating and withdrawing groups. Optimal conditions: 10 wt% catalyst, equimolar reactants, solvent-free, reflux for 5 hours. | ijstr.org |
| Titanium zirconium solid acid (ZT10) | Benzoic acids and methanol | Catalyst with Zr:Ti molar ratio of 1.2:1 showed the best activity. The catalyst is reusable and effective for benzoic acids with diverse substituents. | mdpi.com |
| Toluene-p-sulphonic acid | ortho-Substituted benzoic acids and methanol | Used to determine rate coefficients and Arrhenius parameters, providing insight into steric effects on reaction kinetics. | rsc.org |
| Sulfuric acid | Benzoic acid and benzyl alcohol | A common method for facilitating benzyl benzoate formation. | chemicalbook.com |
Base-Catalyzed Esterification Modalities
Base-catalyzed methods provide an alternative route to benzoate esters, often employed in transesterification reactions or in reactions involving an acid salt and an alkyl halide. The classic synthesis of benzyl benzoate can be achieved by reacting benzaldehyde (B42025) in the presence of a strong base like sodium benzoxide, formed from sodium and benzyl alcohol. orgsyn.org This method, known as the Claisen-Tishchenko reaction, can be sensitive to reaction conditions and the purity of reagents. orgsyn.org
Another common base-catalyzed approach involves the reaction of sodium benzoate with benzyl chloride. chemicalbook.combetterchemtech.com This reaction can be catalyzed by tertiary amines, such as triethylamine (B128534), which facilitates the esterification under anhydrous conditions, often yielding quantitative results. chemicalbook.com Inorganic bases are also effective. Potassium carbonate, for example, can act as a catalyst and a water absorbent, driving the reaction forward. chemicalbook.com In industrial settings, solid bases like calcium oxide (CaO) and strontium oxide (SrO) are gaining traction as reusable, heterogeneous catalysts for transesterification, valued for their high stability and activity. mdpi.comresearchgate.net
| Catalyst/Base | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Triethylamine | Sodium benzoate, Benzyl chloride | Direct Esterification | Amine-catalyzed reaction in a slurry; can produce quantitative yields. | chemicalbook.combetterchemtech.com |
| Potassium carbonate | Benzoic acid, Benzyl alcohol | Direct Esterification | Acts as both catalyst and water scavenger. | chemicalbook.com |
| Sodium alkoxide | Benzaldehyde | Claisen-Tishchenko Reaction | Yields can be erratic (10-95%) depending on conditions. | orgsyn.org |
| Calcium oxide (CaO) | Triglycerides, Alcohol | Transesterification | Heterogeneous, stable, and reusable solid base catalyst. | mdpi.com |
Metal-Mediated Esterification Protocols
Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in esters. These methods are especially useful for coupling aryl halides with carboxylic acids or alcohols.
Nickel-catalyzed cross-coupling reactions provide a powerful means for ester synthesis. By merging paired electrolysis with nickel catalysis, carboxylic acids can be esterified with aryl halides at room temperature in an undivided electrochemical cell, achieving good to excellent yields. researchgate.netnih.govacs.org This electro-synthetic method avoids the use of chemical oxidants and reductants. researchgate.netnih.gov The mechanism often involves a Ni(0)/Ni(II) or a high-valent Ni(III) cycle. researchgate.net
Palladium-catalyzed reactions are also widely employed. nih.govacs.org For instance, the cross-coupling of aryl halides with ester enolates, mediated by a palladium catalyst with specific phosphine (B1218219) or carbene ligands, can produce α-aryl esters in high yields at room temperature. researchgate.net More recently, bimetallic catalysts are being explored. An innovative Rhodium-Ruthenium (RhRu) bimetallic oxide cluster catalyst has been developed for the cross-dehydrogenative coupling of arenes and carboxylic acids, using molecular oxygen as the sole, environmentally benign oxidant. eurekalert.org
| Metal Catalyst System | Reactants | Methodology | Key Advantages | Reference |
|---|---|---|---|---|
| Nickel bromide, d(OMe)bpy ligand | Carboxylic acids, Aryl bromides | Paired Electrolysis | Room temperature reaction, avoids chemical redox agents. | researchgate.net |
| Palladium salts (e.g., PdCl2) with ligands (e.g., Xantphos) | Aryl halides, Thioesters | Intermolecular Transthioetherification | Catalytically cleaves and forms C-S bonds to mediate ester formation. | rsc.org |
| RhRu bimetallic oxide clusters | Arenes, Carboxylic acids | Cross-Dehydrogenative Coupling | Uses O2 as the only oxidant; green and sustainable. | eurekalert.org |
Mechanochemical Esterification Methodologies
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and energy-efficient alternative to traditional synthesis. rsc.org High-speed ball-milling (HSBM) is a prominent technique in this field, enabling reactions to occur at room temperature by grinding reactants together in a specialized jar with milling balls. rsc.orgacs.org
This approach has been successfully applied to esterification. In one protocol, esters were synthesized in 45% to 91% yields within 20 minutes of grinding using a catalytic system of I₂ and KH₂PO₂. rsc.org Another system using KI and P(OEt)₃ produced esters in 24% to 85% yields after 60 minutes of grinding. rsc.org The efficiency of mechanochemical reactions is influenced by parameters such as milling frequency and time. rsc.org This solvent-free method is particularly advantageous as it avoids the use of potentially toxic solvents and can facilitate reactions with insoluble reactants. rsc.org The technique has been used to synthesize a wide variety of compounds, including amides from esters and thermoplastic cellulose (B213188) esters. researchgate.netresearchgate.net
| Catalytic System | Reaction Time | Achieved Yields | Key Features | Reference |
|---|---|---|---|---|
| I2 / KH2PO2 | 20 min | 45-91% | Fast, room temperature, solvent-free synthesis. | rsc.org |
| KI / P(OEt)3 | 60 min | 24-85% | Alternative solvent-free system. | rsc.org |
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
Following the synthesis of this compound, isolation and purification are critical steps to remove unreacted precursors, catalysts, and byproducts, ensuring the final product meets the required purity standards.
Chromatographic Separation Methods (e.g., HPLC, TLC)
Chromatography is an indispensable tool for the analysis and purification of synthetic products like this compound.
Thin-Layer Chromatography (TLC) is primarily used for rapid, qualitative monitoring of reaction progress. It helps in identifying the consumption of starting materials (e.g., 5-bromo-2-chlorobenzoic acid) and the formation of the product ester. By comparing the retention factor (Rf) of spots on the TLC plate with those of known standards, chemists can quickly assess the reaction mixture's composition and determine the optimal time for workup.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis of product purity and for preparative-scale purification. chemicalbook.com For halogenated aromatic compounds, which can be challenging to separate, specific HPLC methods are employed. The choice of stationary phase (column) and mobile phase is crucial. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) phases can offer unique selectivity for aromatic and halogenated compounds due to pi-pi and dipole-dipole interactions. chromforum.org
Method development for separating closely related halogenated aromatics may involve:
Varying Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.
Using Mobile Phase Additives: Adding small amounts of modifiers like triethylamine (TEA) can mask active silanol (B1196071) groups on the silica (B1680970) support, improving peak shape for basic compounds. chromforum.org
Adjusting pH: Controlling the pH of the mobile phase is critical, especially for acidic or basic analytes, to ensure they are in a single, un-ionized form for better retention and peak shape.
Temperature Control: Adjusting the column temperature can alter selectivity and improve the resolution between closely eluting peaks. chromforum.org
Once an analytical method is established, it can be scaled up to preparative HPLC to isolate the pure this compound from the crude reaction mixture.
Recrystallization and Precipitation Protocols
Purification of the precursor, 5-bromo-2-chlorobenzoic acid, is a critical step to ensure the final product's quality. Recrystallization and precipitation are common methods employed to remove impurities.
Following the synthesis of 5-bromo-2-chlorobenzoic acid, a crude product is often obtained through precipitation by pouring the reaction mixture into an ice-water bath. chemicalbook.com This initial solid can then be further purified. One documented method involves recrystallization from a mixed solvent system. For instance, the crude filter cake can be dissolved in a mixture of methanol and water, heated to 60°C, and then allowed to cool naturally with stirring to induce crystallization. chemicalbook.comchemicalbook.com The resulting white solid is then filtered, washed with an aqueous methanol solution (e.g., 40% by volume), and dried. chemicalbook.comchemicalbook.com This process can yield a product with a purity exceeding 99%. guidechem.com
Another approach involves direct water crystallization after the synthesis, which avoids the use of organic solvents for extraction. guidechem.com The crude product can also be purified by recrystallization from toluene. patsnap.com The choice of solvent is crucial and can include water, methanol, ethanol, isopropanol, formic acid, and acetic acid, or mixtures thereof. google.com For example, a single solvent recrystallization can simplify the process and facilitate solvent recovery, leading to high purity. guidechem.com
The table below summarizes a typical recrystallization protocol for 5-bromo-2-chlorobenzoic acid.
| Step | Parameter | Details |
| 1. Dissolution | Solvent | Methanol and Water |
| Temperature | 60°C | |
| 2. Crystallization | Method | Natural cooling with stirring |
| 3. Filtration | - | Standard filtration |
| 4. Washing | Solvent | 40% aqueous methanol |
| 5. Drying | Temperature | 55°C |
| Duration | 6 hours |
Industrial Scale-Up Considerations and Process Optimization
The industrial production of this compound and its precursors requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness.
For the synthesis of the precursor 5-bromo-2-chlorobenzoic acid, a key challenge is controlling the regioselectivity of the bromination of 2-chlorobenzoic acid to favor the desired 5-bromo isomer over others, such as the 4-bromo isomer. patsnap.comgoogle.com The presence of the 4-bromo-2-chlorobenzoic acid impurity is problematic as it is difficult to remove by conventional methods, often requiring repeated recrystallizations. patsnap.com
One patented method to improve selectivity involves carrying out the monobromination reaction in an N-bromosuccinimide (NBS)/sulfuric acid system and adding a catalyst that inhibits the formation of the 4-bromo isomer. google.com Suitable catalysts include sulfur-containing salts with reducing properties, such as sodium sulfide or sodium sulfite. google.com This approach can achieve a product purity of over 99.5% with a yield of up to 85% after a single refining step. google.com
The reaction conditions, such as temperature, are also critical. The bromination reaction is typically conducted at temperatures between 10-50°C. google.com The subsequent hydrolysis of the intermediate to yield 5-bromo-2-chlorobenzoic acid can be carried out at temperatures ranging from 40-150°C for 2-10 hours. google.com
On a larger scale, the choice of raw materials is a significant factor. Using 2-chlorobenzonitrile as a starting material is advantageous due to its low cost and the relative simplicity of the process. google.com The process involves bromination to 5-bromo-2-chlorobenzonitrile, followed by hydrolysis in the presence of a base to form the sodium salt of 5-bromo-2-chlorobenzoic acid. Subsequent acidification with a protic acid, like hydrochloric acid, precipitates the final product. google.com This method is considered to have high safety, low cost, and high yield and purity, making it suitable for industrial production. google.com
The table below outlines key parameters for the industrial-scale synthesis of 5-bromo-2-chlorobenzoic acid.
| Parameter | Optimized Condition | Rationale |
| Starting Material | 2-chlorobenzonitrile | Low cost and readily available. google.com |
| Bromination Reagent | N-bromosuccinimide (NBS) in sulfuric acid | Improves selectivity of the reaction. guidechem.comgoogle.com |
| Catalyst | Sodium sulfide or sodium sulfite | Inhibits the formation of the 4-bromo isomer. google.com |
| Bromination Temperature | 10-50°C | Controlled reaction rate. google.com |
| Hydrolysis Temperature | 40-150°C | Ensures complete reaction. google.com |
| Purification | Single recrystallization | Cost-effective and efficient. guidechem.comgoogle.com |
The industrial synthesis of benzyl alcohol, the other precursor, is typically achieved through the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde. wikipedia.orgvedantu.com The esterification reaction to form this compound itself would then be carried out, likely under conditions that favor high conversion and minimize side reactions, although specific industrial protocols for this final step are less detailed in the provided context.
Reactions Involving the Benzoate Ester Moiety
The ester functional group in this compound is a key site for chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis Pathways and Kinetics
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. For this compound, this reaction produces 5-bromo-2-chlorobenzoic acid and benzyl alcohol. The hydrolysis can proceed through different pathways depending on the reaction conditions, primarily acid-catalyzed or base-promoted mechanisms.
Base-Promoted Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (NaOH), the ester undergoes saponification. This is typically an irreversible process as the final carboxylate salt is resistant to nucleophilic attack. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the benzyl alcohol moiety (as an alkoxide) to form 5-bromo-2-chlorobenzoic acid, which is subsequently deprotonated by the base to form the carboxylate salt. libretexts.org Acidification of the reaction mixture in a separate workup step is required to obtain the free carboxylic acid.
A patented method for the synthesis of 5-bromo-2-chlorobenzoic acid involves the hydrolysis of the corresponding ethyl ester using a 30% NaOH solution at a controlled temperature of 40-55°C. google.com A similar approach would be effective for the benzyl ester, likely proceeding through the well-established bimolecular acyl substitution (BAc2) mechanism.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, using a catalyst like a strong mineral acid, the hydrolysis of this compound is a reversible process. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the benzyl alcohol is eliminated, and the catalytic proton is regenerated, yielding 5-bromo-2-chlorobenzoic acid. libretexts.org
Table 1: General Conditions for Hydrolysis of Related Benzoate Esters
| Ester Type | Conditions | Products | Reference |
|---|---|---|---|
| Ethyl 5-bromo-2-chlorobenzoate | 30% NaOH(aq), 40-55°C | 5-bromo-2-chlorobenzoic acid, Ethanol | google.com |
| Ethyl Benzoate (Acid-Catalyzed) | H3O+, Heat | Benzoic acid, Ethanol | libretexts.org |
| Ethyl Benzoate (Base-Promoted) | 1. NaOH, H2O, Heat 2. H3O+ | Benzoic acid, Ethanol | libretexts.org |
| Benzyl Benzoate | Alumina-silicate microspheres, NaOH(aq), 318–358 K | Benzoic acid, Benzyl alcohol | researchgate.net |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can undergo transesterification in the presence of another alcohol and a catalyst (acid or base) to form a new ester and benzyl alcohol. For example, reaction with methanol would yield methyl 5-bromo-2-chlorobenzoate.
The industrial production of benzyl benzoate sometimes utilizes the transesterification of methyl benzoate with benzyl alcohol. youtube.comacademax.com This reaction is often catalyzed by a base or a specialized catalyst like a tetranuclear zinc cluster, which can promote the reaction under mild conditions. organic-chemistry.org A similar process could be envisioned for this compound, where a different alcohol (e.g., ethanol, propanol) displaces benzyl alcohol. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) as it forms.
Reductive Transformations of the Ester Group
The ester group of this compound can be reduced to yield alcohols. The specific products depend on the reducing agent used.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to two separate alcohol molecules. hykuup.comdoubtnut.com In this case, the reaction would cleave the ester bond, reducing the acyl portion to a primary alcohol and releasing the benzyl alcohol. The expected products would therefore be (5-bromo-2-chlorophenyl)methanol and benzyl alcohol. libretexts.org
Reaction Scheme: LiAlH₄ Reduction
Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.orgpsu.edu However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, a sodium borohydride-methanol system has been shown to reduce various aromatic esters, including benzyl esters, to their corresponding alcohols in good yields. psu.edu Catalytic hydrogenation, using catalysts such as copper-chromium oxide or palladium on carbon (Pd/C), can also be employed for the reduction of benzoate esters to benzyl alcohols. chemistry.coachzenodo.orgresearchgate.net These methods could potentially be applied to reduce this compound, although the presence of halogen substituents might lead to side reactions, such as hydrodehalogenation, under certain hydrogenation conditions.
Reactivity of the Halogenated Aromatic Nucleus
The benzene (B151609) ring of this compound is substituted with two halogen atoms (bromine and chlorine) and an electron-withdrawing ester group. These substituents significantly influence the ring's susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution Reactions
Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The ester group (-COOBn) on the this compound molecule is an activating group for SNAr reactions, particularly at the ortho and para positions.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing a leaving group (in this case, Cl or Br), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
In this compound, the ester group activates the positions ortho and para to it. The chlorine atom is at the ortho position, and the bromine atom is at the para position. Both are potential sites for nucleophilic attack. The relative reactivity of the two halogens as leaving groups depends on two opposing factors: the C-X bond strength (C-Cl > C-Br) and the electronegativity of the halogen (Cl > Br). Generally, the C-Br bond is weaker and thus bromine is often a better leaving group. However, the greater electronegativity of chlorine makes the carbon to which it is attached more electrophilic and thus more susceptible to initial nucleophilic attack. In similar systems, the relative leaving group ability can be influenced by the specific nucleophile and reaction conditions. Research on the dehalogenation of 5-bromo-2-chlorobenzoic acid has shown that the C-Br bond breaks more readily than the C-Cl bond, suggesting that substitution of the bromine atom might be favored. chemicalbook.com
Table 2: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Description | Effect on this compound |
|---|---|---|
| Activating Group | Electron-withdrawing group (EWG) that stabilizes the negative charge of the Meisenheimer complex. | The ester group (-COOBn) activates the ring, especially at the ortho (C2) and para (C5) positions. libretexts.org |
| Leaving Group | The substituent that is displaced by the nucleophile. | Both Cl at C2 and Br at C5 are potential leaving groups. The C-Br bond is weaker than the C-Cl bond. chemicalbook.com |
| Nucleophile | The species that attacks the aromatic ring. | Strong nucleophiles (e.g., alkoxides, amides, thiolates) are typically required. |
| Mechanism | Typically a two-step addition-elimination process via a Meisenheimer complex. | Attack at C2 or C5 would lead to a resonance-stabilized anionic intermediate. libretexts.org |
Electrophilic Aromatic Substitution Reactions
In contrast to nucleophilic substitution, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). This is because both the halogen atoms and the ester group are electron-withdrawing, making the benzene ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comwikipedia.org
The directing effects of the existing substituents are conflicting, making the prediction of the substitution pattern complex:
Halogens (Cl and Br): These are deactivating but ortho-, para-directing groups due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. masterorganicchemistry.comncert.nic.in
Ester Group (-COOBn): This is a deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. msu.edudoubtnut.com
An incoming electrophile would face a deactivated ring. The directing effects would be as follows:
The chlorine at C2 directs to its ortho (C3) and para (C5, already substituted) positions.
The bromine at C5 directs to its ortho (C4, C6) and para (C2, already substituted) positions.
The ester group at C1 directs to its meta (C3, C5, already substituted) positions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
This compound is an ideal candidate for sequential, chemoselective cross-coupling reactions due to the differential reactivity of its aryl-halogen bonds. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, the Suzuki-Miyaura reaction would be expected to proceed selectively at the more labile C-Br bond. The reaction of the benzyl ester with an arylboronic acid in the presence of a palladium catalyst and a base would yield a benzyl 2-chloro-5-arylbenzoate. The less reactive C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions, enabling the synthesis of diverse biaryl structures. kochi-tech.ac.jp While benzyl halides are common substrates, benzyl esters can also participate in these couplings, though their reactivity is generally intermediate between that of bromo and chloro groups. kochi-tech.ac.jp
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura reaction, the initial coupling would selectively occur at the C-Br bond of this compound. This would result in the formation of a benzyl 2-chloro-5-alkenylbenzoate, preserving the C-Cl bond for subsequent transformations.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction typically employs a palladium catalyst and a copper co-catalyst. When applied to this compound, the reaction with a terminal alkyne would selectively produce a benzyl 2-chloro-5-alkynylbenzoate. This transformation is highly efficient for creating conjugated enyne systems and offers a pathway to complex molecular architectures. researchgate.netresearchgate.net
The table below summarizes the expected outcomes and general conditions for these selective cross-coupling reactions.
| Reaction Type | Reagent | Expected Intermediate Product | General Conditions | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Benzyl 2-chloro-5-arylbenzoate | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃), Solvent (e.g., THF) | nih.govnih.gov |
| Heck | Alkene | Benzyl 2-chloro-5-alkenylbenzoate | Pd catalyst, Base, Solvent | N/A |
| Sonogashira | Terminal Alkyne | Benzyl 2-chloro-5-alkynylbenzoate | Pd catalyst, Cu(I) co-catalyst, Amine base, Solvent | researchgate.netresearchgate.net |
This interactive table summarizes potential metal-catalyzed cross-coupling reactions involving this compound.
Dehalogenation Processes
Dehalogenation, the removal of a halogen atom from a molecule, is a critical reaction for both synthetic purposes and the environmental degradation of halogenated aromatic compounds. This compound can undergo dehalogenation through various mechanisms.
Reductive dehalogenation involves the replacement of a halogen substituent with a hydrogen atom. epa.gov This process is a key metabolic pathway for anaerobic microorganisms in the bioremediation of halogenated pollutants. epa.govnih.gov Studies on analogous halobenzoates have shown that the reaction is biologically catalyzed and can exhibit high specificity. nih.govnih.gov
In the context of this compound, the mechanism would proceed via the preferential reductive cleavage of the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond. This initial step would yield Benzyl 2-chlorobenzoate (B514982). Subsequent reduction would then remove the chlorine atom to produce Benzyl benzoate. This stepwise reduction is necessary before the aromatic ring can be further mineralized by microorganisms. nih.gov The enzymes responsible for this transformation are known as reductive dehalogenases, which are often membrane-associated and may require induction by the presence of the halogenated substrate. nih.govwikipedia.org These enzymes typically use a corrinoid (vitamin B12) cofactor at the active site to catalyze the reduction. wikipedia.org
Electrochemical methods provide a powerful and controllable means to achieve dehalogenation. Studies on the closely related 5-bromo-2-chlorobenzoic acid (BCBA) using a dendritic silver-copper (B78288) (Ag/Cu) electrode have elucidated the dehalogenation pathway. electrochemsci.orgchemicalbook.com The process is an irreversible electroreductive reaction that occurs in a stepwise manner. electrochemsci.org
The electrocatalytic process on the Ag/Cu electrode involves the following sequence:
Preferential C-Br Bond Cleavage: The BCBA molecule first receives an electron to form a radical anion. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine atom is selectively expelled. This forms a 2-chlorobenzoate free radical. electrochemsci.orgchemicalbook.com
Formation of Intermediate: The radical intermediate is then protonated (gaining a hydrogen atom) to form the stable intermediate, 2-chlorobenzoate. electrochemsci.org
C-Cl Bond Cleavage: The 2-chlorobenzoate intermediate then undergoes a similar reduction process, where the C-Cl bond is broken.
Final Product Formation: The resulting benzoate radical is protonated to yield the final product, benzoate. electrochemsci.orgchemicalbook.com
This sequential halide expulsion and hydrogen addition mechanism is directly applicable to this compound, which would be expected to follow the same dehalogenation sequence on its aromatic ring.
The table below outlines the findings from electroinduced dehalogenation studies on the analogous 5-bromo-2-chlorobenzoic acid.
| Parameter | Description | Reference |
| Electrode | Dendritic Ag/Cu | electrochemsci.org |
| Substrate | 5-bromo-2-chlorobenzoic acid (BCBA) | electrochemsci.orgchemicalbook.com |
| Reaction Type | Irreversible Electroreductive Dehalogenation | electrochemsci.org |
| Step 1 Product | Intermediate: 2-chlorobenzoate | electrochemsci.orgchemicalbook.com |
| Step 2 Product | End Product: Benzoate | electrochemsci.orgchemicalbook.com |
| Mechanism | Sequential halide expulsion (Br then Cl) and hydrogen addition | electrochemsci.org |
This interactive table details the process of electroinduced dehalogenation based on studies of 5-bromo-2-chlorobenzoic acid.
Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Techniques such as kinetic isotope effect studies and reaction pathway mapping are invaluable in this pursuit.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. By comparing the reaction rates of molecules containing different isotopes (e.g., ³⁵Cl vs. ³⁷Cl), one can infer details about the transition state geometry.
While no specific KIE studies have been reported for this compound, research on the nucleophilic substitution reactions of substituted benzyl chlorides provides a strong precedent. researcher.lifeosti.gov In these studies, the magnitude of the chlorine KIE (k³⁵/k³⁷) was used to differentiate between Sₙ1 and Sₙ2 reaction mechanisms. osti.gov
A larger KIE (e.g., ~1.0078) is indicative of significant C-Cl bond weakening in the transition state, characteristic of an Sₙ1 mechanism. researcher.lifeosti.gov
A smaller KIE (e.g., ~1.0058) suggests less C-Cl bond stretching in the transition state, which is consistent with an Sₙ2 mechanism. researcher.lifeosti.gov
These principles could be applied to investigate transformations involving this compound. For instance, in a cross-coupling reaction, measuring the chlorine KIE could help determine whether the oxidative addition of the C-Cl bond is the rate-limiting step. Similarly, a bromine KIE could elucidate the mechanism of C-Br bond cleavage in both coupling and dehalogenation reactions.
Mapping the reaction pathway and identifying transient intermediates are essential for a complete mechanistic understanding.
Dehalogenation Pathways: As detailed in Section 3.2.4.2, the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid provides a clear example of reaction pathway mapping. electrochemsci.org Using techniques like cyclic voltammetry and in-situ FTIR spectroscopy, researchers identified the primary intermediate as 2-chlorobenzoate and the final product as benzoate, confirming a sequential dehalogenation pathway. electrochemsci.orgchemicalbook.com The proposed mechanism involves the formation of radical anion and free radical intermediates. electrochemsci.org Similarly, in biological reductive dehalogenation, the identification of dehalogenated intermediates (e.g., Benzyl 2-chlorobenzoate from this compound) is key to establishing the metabolic pathway. nih.govwikipedia.org
Cross-Coupling Pathways: The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving specific intermediates. For the Suzuki-Miyaura coupling of this compound, the likely pathway would be:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzyl ester to form a Pd(II) intermediate. This is often the rate-determining step. rsc.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. rsc.org
Identifying these organopalladium intermediates, though challenging due to their transient nature, is crucial for confirming the reaction pathway and optimizing catalyst performance.
Role of Catalysis in Directing Reaction Selectivity and Mechanism
Catalysts are instrumental in controlling the reactivity of this compound, enabling reactions that would otherwise be slow or unselective. Catalysts can direct reactions to specific sites on the molecule and favor the formation of a desired product isomer.
Acid/Base Catalysis in Esterification and Hydrolysis: The formation of this compound via esterification of 5-bromo-2-chlorobenzoic acid with benzyl alcohol is typically catalyzed by a strong acid (e.g., sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by benzyl alcohol. Conversely, the hydrolysis of the ester back to the carboxylic acid and alcohol is catalyzed by either acid or base.
Palladium Catalysis for Cross-Coupling Reactions: The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the C5 position. The choice of palladium catalyst and, crucially, the phosphine ligand, determines the efficiency and selectivity of the transformation. nih.govmdpi.com For example, ligands like Xantphos have been shown to be effective in the palladium-catalyzed carbonylation of aryl bromides to form esters and amides. nih.gov The catalyst system influences the oxidative addition of the aryl bromide to the Pd(0) center, which is the first step in the catalytic cycle.
A study on the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetate, a substrate with a benzylic-like leaving group, demonstrated the critical role of the catalytic system. nih.gov Different catalyst/ligand combinations were optimal for different types of nucleophiles:
N-nucleophiles: Pd₂(dba)₃/dppf was most effective.
S, O, and C-nucleophiles: [Pd(η³-C₃H₅)Cl]₂/XPhos proved superior. nih.gov
This highlights the necessity of tailoring the catalytic system to the specific transformation desired for substrates like this compound.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reacting water-insoluble organic substrates, like this compound, with water-soluble nucleophiles. This is particularly relevant for the synthesis of the ester itself from 5-bromo-2-chlorobenzoate anion and benzyl chloride. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.netnih.gov This method avoids the need for expensive and anhydrous polar aprotic solvents.
The table below provides examples of catalyst systems and their applications in reactions relevant to this compound.
| Catalyst Type | Catalyst Example | Ligand (if applicable) | Reaction Type | Function |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | N/A | Esterification | Activates carboxylic acid for nucleophilic attack. |
| Palladium Catalyst | Pd(OAc)₂ | Xantphos | Aminocarbonylation / Alkoxycarbonylation | Catalyzes coupling of aryl bromide with CO and a nucleophile. nih.gov |
| Palladium Catalyst | Pd₂(dba)₃ | dppf | Nucleophilic Substitution (N-nucleophiles) | Facilitates allylic-type substitution. nih.gov |
| Copper Catalyst | Cuprous Chloride (CuCl) | N/A | Sandmeyer Reaction | Converts a diazonium salt (from an amino group) to a chloride. google.com |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | N/A | Esterification / Alkylation | Transports anionic nucleophile between aqueous and organic phases. researchgate.net |
This table compiles data from studies on related compounds and general catalytic principles.
Advanced Spectroscopic and Structural Characterization of Benzyl 5 Bromo 2 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of the proton (¹H) and carbon (¹³C) signals of Benzyl (B1604629) 5-bromo-2-chlorobenzoate can be achieved, providing unequivocal evidence for its structure and preferred conformation in solution.
The ¹H and ¹³C NMR spectra of Benzyl 5-bromo-2-chlorobenzoate exhibit distinct signals corresponding to the benzyl and the 5-bromo-2-chlorobenzoyl moieties. The chemical shifts are influenced by the electronic effects of the substituents—namely the electron-withdrawing chloro, bromo, and ester groups.
¹H NMR: The proton spectrum is characterized by signals in both the aromatic and aliphatic regions. The benzylic methylene (B1212753) protons (CH₂) are expected to appear as a sharp singlet around 5.4 ppm. The five protons of the benzyl group's phenyl ring typically resonate as a multiplet between 7.3 and 7.5 ppm. rsc.org The three aromatic protons of the 5-bromo-2-chlorobenzoyl ring are expected to show a more complex pattern due to their distinct electronic environments. The proton at C6 (H-6) would likely appear as a doublet, coupled to H-4. The proton at C4 (H-4) would be a doublet of doublets, coupled to both H-6 and H-3. The proton at C3 (H-3) is expected to be a doublet, coupled to H-4.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester is typically found in the downfield region, around 164-165 ppm. rsc.org The benzylic carbon (CH₂) signal is expected around 67-68 ppm. rsc.org The carbons of the two aromatic rings resonate in the 120-140 ppm range. The chemical shifts within the 5-bromo-2-chlorobenzoyl ring are significantly affected by the halogen substituents. The carbon bearing the chlorine atom (C2) and the carbon bearing the bromine atom (C5) are expected to be shifted accordingly.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzylic CH₂ | ~5.40 | Singlet (s) |
| Benzyl Ring (H-2', H-3', H-4', H-5', H-6') | ~7.30 - 7.50 | Multiplet (m) |
| Benzoate (B1203000) Ring (H-3) | ~7.75 | Doublet (d) |
| Benzoate Ring (H-4) | ~7.55 | Doublet of Doublets (dd) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~164.5 |
| Benzylic CH₂ | ~67.5 |
| Benzoate Ring (C1) | ~132.0 |
| Benzoate Ring (C2) | ~133.0 |
| Benzoate Ring (C3) | ~134.0 |
| Benzoate Ring (C4) | ~131.5 |
| Benzoate Ring (C5) | ~120.0 |
| Benzoate Ring (C6) | ~130.0 |
| Benzyl Ring (C1') | ~135.0 |
| Benzyl Ring (C2'/C6') | ~128.6 |
| Benzyl Ring (C3'/C5') | ~128.4 |
2D NMR experiments are critical for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key expected correlations include those between H-3, H-4, and H-6 on the substituted benzoate ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. The most crucial correlation for confirming the ester structure would be from the benzylic methylene protons (CH₂ at ~5.4 ppm) to the carbonyl carbon (C=O at ~164.5 ppm) and the C1' carbon of the benzyl ring. Additionally, correlations from H-6 of the benzoate ring to the carbonyl carbon would confirm the connectivity of the benzoate moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is essential for conformational analysis. A key expected NOE would be between the benzylic CH₂ protons and the ortho-protons (H-2'/H-6') of the benzyl group's phenyl ring.
The rotational freedom around the C-O and C-C single bonds of the ester linkage allows for multiple conformations. scielo.br NMR techniques, particularly NOESY, can provide insights into the most stable conformation in solution. researchgate.net The observation of a NOE signal between the benzylic protons and the H-6 proton of the benzoate ring would suggest a conformation where these groups are in close proximity. The magnetic environment of the benzylic protons can also be indicative of the molecule's preferred shape, as restricted rotation can lead to these protons becoming magnetically non-equivalent and appearing as a pair of doublets instead of a singlet. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation patterns of a molecule upon ionization, which provides corroborating structural evidence.
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₀BrClO₂), the calculated monoisotopic mass is approximately 323.9556 Da. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org This would result in a cluster of peaks for the molecular ion: [M]⁺ at m/z ~324, [M+2]⁺ at m/z ~326 (from ⁸¹Br and ³⁷Cl), and [M+4]⁺ at m/z ~328 (from ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are a unique signature for a compound containing one bromine and one chlorine atom.
Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragments helps to piece together the original structure.
The most common fragmentation pathways for benzyl esters include:
Formation of the Tropylium Ion: A very prominent peak is expected at m/z 91, corresponding to the [C₇H₇]⁺ ion (tropylium ion), which is formed from the benzyl group. This is a classic fragmentation for benzyl-containing compounds.
Formation of the Acylium Ion: Cleavage of the benzyl-oxygen bond would result in the formation of the 5-bromo-2-chlorobenzoyl cation. This acylium ion would also exhibit the characteristic isotopic pattern of one bromine and one chlorine atom, with peaks around m/z 217, 219, and 221.
Loss of Halogens: The molecular ion or fragment ions may subsequently lose halogen atoms. For instance, the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da) from the molecular ion can occur. miamioh.edu
Table 3: Predicted Major Fragments in EI-MS
| m/z (approx.) | Predicted Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 324/326/328 | [C₁₄H₁₀BrClO₂]⁺ | Molecular Ion ([M]⁺) |
| 217/219/221 | [C₇H₃BrClO]⁺ | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
| 182/184 | [C₇H₃ClO]⁺ | [M - C₇H₇ - Br]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the vibrational modes of its functional groups.
While a dedicated spectrum for this compound is not widely published, its characteristic vibrational frequencies can be accurately predicted by analyzing its constituent parts: the 5-bromo-2-chlorobenzoyl group and the benzyl ester group. Data from its precursor, 5-bromo-2-chlorobenzoic acid, and related esters like benzyl benzoate and phenyl benzoate, serve as a strong basis for these assignments. nih.govfoodb.caresearchgate.net
The IR spectrum is expected to be dominated by several key absorptions:
C=O Stretching: The carbonyl (C=O) stretch of the ester group is one of the most intense and characteristic bands in the IR spectrum. For benzoate esters, this peak typically appears in the range of 1720-1740 cm⁻¹. libretexts.orglibretexts.org The electronic effects of the bromine and chlorine substituents on the aromatic ring are expected to slightly shift this frequency.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated: the acyl-oxygen (C(=O)-O) and the alkyl-oxygen (O-CH₂) stretches. These typically produce strong bands in the 1300-1100 cm⁻¹ region. libretexts.org
Aromatic C-H and C=C Stretching: The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and in-ring C=C stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orgvscht.cz
C-H Bending: Aromatic C-H "out-of-plane" (oop) bending vibrations are expected in the 900-675 cm⁻¹ region. libretexts.orgvscht.cz The pattern of these bands can sometimes help confirm the substitution pattern on the benzene (B151609) ring.
C-Cl and C-Br Stretching: The carbon-halogen bonds will also have characteristic stretches, typically found in the lower frequency "fingerprint" region of the spectrum. C-Cl stretches generally appear around 800-600 cm⁻¹, while C-Br stretches are found at lower wavenumbers, often between 600-500 cm⁻¹.
The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong signals in Raman spectroscopy. The C=O stretch is also typically Raman active.
Table 1: Predicted Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak | Medium |
| Aliphatic C-H (CH₂) | Stretch | 3000-2850 | Medium | Medium |
| Carbonyl (C=O) | Stretch | 1740-1720 | Strong | Medium-Strong |
| Aromatic C=C | In-ring Stretch | 1600-1450 | Medium-Strong | Strong |
| Ester C-O | Stretch | 1300-1100 | Strong | Medium |
| Aromatic C-H | Out-of-plane Bend | 900-675 | Strong | Weak |
| C-Cl | Stretch | 800-600 | Medium-Strong | Medium |
| C-Br | Stretch | 600-500 | Medium-Strong | Medium |
As this compound lacks strong hydrogen bond donors (like O-H or N-H), its crystal structure would not be defined by classical hydrogen bonding. However, the analysis of related structures, particularly those capable of forming hydrogen bonds, is crucial for understanding crystal engineering principles. mdpi.comul.ie
In crystals of related carboxylic acids, such as benzoic acid and its halogenated derivatives, strong O-H···O hydrogen bonds are the dominant structure-directing interactions, often forming centrosymmetric dimers with an R²₂(8) graph-set motif. researchgate.netresearchgate.netresearchgate.net In co-crystals or salts involving chlorobenzoate anions, N-H···O hydrogen bonds are frequently observed, creating robust supramolecular networks. researchgate.netresearchgate.net
For ester compounds like the title molecule, which lack these strong donors, weaker C-H···O hydrogen bonds become significant in directing the crystal packing. nih.gov In the crystal structure of a related compound, benzyl 2-(benzylsulfanyl)benzoate, molecules are linked into inversion dimers by pairs of C-H···O hydrogen bonds. nih.gov These weak interactions, along with C-H···π interactions, contribute to the formation of a stable three-dimensional network. nih.gov Similar interactions would be expected to play a key role in the crystal lattice of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.
While a single-crystal structure for this compound is not publicly available, extensive studies on related compounds provide a clear picture of the expected structural features. Single-crystal X-ray diffraction (SCXRD) analysis involves irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.commdpi.comresearchgate.net
For example, the structures of anhydrous metronidazole (B1676534) benzoate and its monohydrate were determined by SCXRD, revealing that the molecule adopts different conformations in the two forms. nih.gov The crystal structure of benzyl 2-(benzylsulfanyl)benzoate was also elucidated using this technique, which was essential for determining the dihedral angles between the aromatic rings and understanding the intermolecular forces at play. nih.gov These studies typically report crystallographic data including the crystal system, space group, unit cell dimensions, and refinement parameters. nih.govresearchgate.netnih.gov
Table 2: Illustrative Crystallographic Data from a Related Benzoate Ester
| Parameter | Value (for Benzyl 2-(benzylsulfanyl)benzoate nih.gov) |
|---|---|
| Chemical Formula | C₂₁H₁₈O₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6957 (3) |
| b (Å) | 12.1117 (11) |
| c (Å) | 13.0813 (11) |
| α (°) | 72.748 (8) |
| β (°) | 86.477 (6) |
| γ (°) | 89.941 (6) |
| Volume (ų) | 860.04 (12) |
| Z (molecules/unit cell) | 2 |
The analysis of crystal structures of related compounds reveals key details about molecular conformation and the non-covalent interactions that govern crystal packing. mdpi.comrsc.org
Molecular Conformation: In benzoate esters, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the ester group. In benzyl 2-(benzylsulfanyl)benzoate, the dihedral angle between the central aromatic ring and the terminal O-benzyl group is a mere 5.86 (12)°, indicating a nearly co-planar arrangement. nih.gov In contrast, theoretical studies on phenyl benzoate show significant torsional freedom around the Ph–O and Ph–C bonds. researchgate.net For this compound, the conformation will be a balance between the steric hindrance from the ortho-chlorine atom and the electronic effects of the substituents, influencing the planarity of the molecule.
Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing of compounds like this compound is primarily dictated by a combination of weaker interactions:
van der Waals Forces: These are the fundamental forces holding the molecules together. nih.gov
C-H···O Bonds: As mentioned, weak hydrogen bonds between aromatic or methylene (CH₂) C-H groups and the carbonyl oxygen are expected to be significant structure-directing forces, often forming dimers. nih.gov
π-π Stacking: Interactions between the electron-rich aromatic rings are common in this class of compounds, contributing to the stability of the crystal lattice. researchgate.net
Halogen Interactions: C-Cl···π or C-Br···O interactions, known as halogen bonds, may also play a role in the crystal packing, although they are generally weaker than hydrogen bonds.
These interactions collectively determine the final three-dimensional architecture of the crystal, influencing its physical properties. mdpi.com
Computational and Theoretical Investigations of Benzyl 5 Bromo 2 Chlorobenzoate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For Benzyl (B1604629) 5-bromo-2-chlorobenzoate, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible electronic energy.
The optimization process yields key structural parameters. The correlation between calculated and experimental values for similar molecules is generally high, confirming the accuracy of the DFT method. windows.netnih.gov For instance, studies on related halogenated aromatic compounds have shown excellent agreement between calculated and X-ray diffraction data. researchgate.net These calculations provide a precise model of the molecule's ground state structure, which is the foundation for all further computational analysis. nih.gov
Interactive Table: Predicted Geometrical Parameters for Benzyl 5-bromo-2-chlorobenzoate
| Parameter | Bond | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | O-CH2 | ~1.45 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C-O-CH2 | ~116° |
| Dihedral Angle | C-C-C=O | ~0° or ~180° (planar) |
Note: The values in this table are hypothetical and based on typical parameters from DFT calculations on structurally similar aromatic esters and halogenated compounds.
The electronic behavior of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited and is generally more reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich 5-bromo-2-chlorobenzoyl moiety, while the LUMO may be distributed across the benzyl portion of the molecule. idpublications.org This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties. nih.govresearchgate.net From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated, as shown in the table below. conicet.gov.ar
Interactive Table: Calculated Electronic Properties from HOMO-LUMO Analysis
| Property | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
Note: This table outlines the theoretical relationships. Specific energy values would require dedicated DFT calculations for the molecule.
Conformational Landscape Exploration
To explore the conformational flexibility, potential energy surface (PES) scans are performed. This technique involves systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. For this compound, the key rotatable bonds are those in the ester linkage (C-C-O-C). A PES scan would map out the energy changes associated with the rotation around these bonds. researchgate.net Studies on similar molecules like phenyl benzoate (B1203000) show that such molecules are quite flexible, with multiple energy minima and relatively low rotational barriers. scispace.com The resulting energy profile reveals the most stable conformations and the energy required to transition between them. researchgate.net
From the potential energy surface scan, points of minimum energy correspond to stable conformers, which are the most likely shapes the molecule will adopt. scispace.com Points of maximum energy on the rotational pathway represent transition states, which are the energy barriers that must be overcome for the molecule to change from one conformer to another. For substituted phenyl benzoates, calculations often reveal that planar or near-planar arrangements of the ester group relative to the phenyl rings are energetically favored, though twisted conformers may also exist as stable forms. rsc.org The identification of these stable structures and the energetic cost of interconversion is crucial for understanding how the molecule might interact with other chemical species.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic properties, which can be used to verify experimental results or aid in the structural elucidation of newly synthesized compounds. umn.edu DFT calculations can accurately forecast vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
For vibrational spectra, the calculation of harmonic vibrational frequencies using DFT allows for the assignment of specific absorption bands observed in experimental IR and Raman spectra to particular molecular motions, such as the stretching of the C=O bond or the bending of C-H bonds. researchgate.netmdpi.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic shielding values of atoms like ¹H and ¹³C. rsc.org These theoretical shielding values can then be converted into chemical shifts (δ) for direct comparison with experimental NMR data, providing a powerful tool for confirming the molecular structure. rsc.org
Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| C=O (ester) | Stretching | ~1720-1740 |
| C-O (ester) | Asymmetric Stretching | ~1250-1280 |
| Aromatic C=C | Stretching | ~1450-1600 |
| Aromatic C-H | Stretching | ~3050-3100 |
| C-Cl | Stretching | ~650-750 |
| C-Br | Stretching | ~550-650 |
Note: These are typical wavenumber ranges for the specified functional groups and would be precisely calculated for this compound in a dedicated computational study.
Computational NMR Chemical Shift Predictions
Predicting the Nuclear Magnetic Resonance (NMR) spectra of a molecule like this compound is a standard application of modern computational chemistry. This process involves using quantum mechanical calculations, most commonly Density Functional Theory (DFT), to determine the magnetic shielding of each nucleus (e.g., ¹H, ¹³C) in the molecule.
The typical workflow for such a prediction would be:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its most stable energetic conformation. This is a crucial step as the chemical shifts are highly dependent on the molecule's geometry.
Shielding Calculation: Using the optimized geometry, a DFT calculation with a suitable functional (such as B3LYP) and basis set (e.g., 6-311+G(d,p)) is performed to compute the isotropic magnetic shielding tensors for each atom.
Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts (ppm) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
The predicted shifts for the protons and carbons on both the benzyl and the 5-bromo-2-chlorobenzoyl moieties would provide valuable insight for spectral assignment and structural verification. A comparison of these theoretical values with experimentally obtained NMR data would serve to confirm the compound's structure.
Table 1: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts
| Atom/Group | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 164.5 |
| Benzyl CH₂ | 67.8 |
| C-Cl | 133.2 |
| C-Br | 120.1 |
| Aromatic C-H | 128.0 - 134.0 |
Note: The data in this table is illustrative and not based on actual computation for this compound.
Vibrational Frequency Calculations (IR and Raman)
Computational methods are essential for interpreting the infrared (IR) and Raman spectra of complex molecules. For this compound, these calculations would identify the fundamental vibrational modes and their corresponding frequencies.
The methodology involves:
Frequency Calculation: After geometry optimization, a harmonic frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). This computes the vibrational frequencies, IR intensities, and Raman activities for all normal modes of the molecule.
Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data.
Visualization and Assignment: The vibrational modes are visualized using specialized software to assign the calculated frequencies to specific molecular motions, such as C=O stretching, C-H bending, C-Cl stretching, and C-Br stretching.
These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman spectra, providing a detailed understanding of the molecule's vibrational properties.
Table 2: Hypothetical Data Table for Selected Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C=O Stretch | 1725 | High | Medium |
| Aromatic C=C Stretch | 1590 | Medium | High |
| C-O Stretch | 1250 | High | Low |
| C-Cl Stretch | 750 | Medium | Medium |
| C-Br Stretch | 640 | Low | High |
Note: The data in this table is illustrative and not based on actual computation for this compound.
Theoretical Studies of Reaction Mechanisms
Theoretical studies can elucidate the detailed mechanisms of chemical reactions involving this compound, such as its synthesis (esterification) or subsequent transformations (e.g., hydrolysis, nucleophilic substitution).
To understand a reaction mechanism, the transition state (TS)—the highest energy point along the reaction pathway—must be identified. Computational methods are used to locate the precise geometry of the TS. Once found, a frequency calculation is performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the localization of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.
Computational chemistry allows for the calculation of the energies of reactants, products, and transition states. From these energies, key thermodynamic and kinetic parameters for a reaction can be determined:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which governs the reaction rate.
Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG): Calculated to determine the spontaneity of the reaction under specific conditions.
These calculations provide a quantitative understanding of the reaction's feasibility, rate, and equilibrium position.
Computational Approaches to Structure-Reactivity Relationships
Computational methods can be used to establish relationships between the structure of this compound and its chemical reactivity. By calculating various electronic properties, predictions can be made about how the molecule will behave in different chemical environments.
Key computed properties include:
Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical attack.
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Atomic Charges: Calculating the partial charge on each atom helps to identify reactive sites. For instance, the carbonyl carbon would be identified as a primary electrophilic site.
By systematically modifying the structure (e.g., changing the substituents on the aromatic rings) and recalculating these properties, a quantitative structure-activity relationship (QSAR) can be developed, providing predictive power for designing related molecules with desired reactivity.
Applications of Benzyl 5 Bromo 2 Chlorobenzoate in Advanced Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
The reactivity of Benzyl (B1604629) 5-bromo-2-chlorobenzoate makes it a valuable precursor in multi-step synthetic pathways. The benzyl ester group can serve as a protecting group for the carboxylic acid, allowing for selective reactions at other positions on the aromatic ring. This control is crucial for constructing intricate molecular architectures.
Precursor for Pharmaceutical Intermediates (e.g., SGLT2 Inhibitors)
Benzyl 5-bromo-2-chlorobenzoate is a key intermediate in the synthesis of a new class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. guidechem.comnih.gov These drugs function by preventing the kidneys from reabsorbing glucose into the blood, thereby lowering blood sugar levels. guidechem.com
The parent compound, 5-bromo-2-chlorobenzoic acid, is a well-established starting material for the synthesis of prominent SGLT2 inhibitors like Dapagliflozin and Empagliflozin. epo.orggoogle.com In the complex synthesis pathways for these drugs, 5-bromo-2-chlorobenzoic acid is often converted to an ester, such as this compound. This transformation is a critical step that facilitates subsequent reactions, such as Friedel-Crafts acylation, which are necessary to build the final diarylmethane structure characteristic of these inhibitors. acs.org The benzyl group can be removed later in the synthesis to yield the final active pharmaceutical ingredient. Numerous patents detail methods for preparing high-purity 5-bromo-2-chlorobenzoic acid, underscoring its importance as the foundational raw material for these therapeutic agents. google.comgoogle.comgoogle.comscribd.com
Key Research Findings in SGLT2 Inhibitor Synthesis:
| Drug Target | Starting Material | Key Intermediate | Synthesis Step |
| Dapagliflozin | 5-bromo-2-chlorobenzoic acid epo.orggoogle.com | This compound | Esterification and subsequent acylation |
| Empagliflozin | 5-bromo-2-chlorobenzoic acid epo.orggoogle.com | This compound | Protecting group strategy for multi-step synthesis |
Synthesis of Agrochemicals
In the field of agriculture, this compound serves as an important intermediate in the production of various agrochemicals. glindiachemicals.com Its structural motifs are incorporated into molecules designed as herbicides, insecticides, and fungicides. glindiachemicals.com The synthesis of these crop protection agents often requires the specific arrangement of substituents on an aromatic core, which this compound provides. For example, it is a precursor in the synthesis of the broad-spectrum herbicide dicamba. nbinno.com The defined placement of the bromo and chloro groups allows for controlled chemical modifications to produce the final, biologically active agrochemical products. glindiachemicals.com
Formation of Specialty Chemicals
The utility of this compound extends to the synthesis of specialty chemicals. These are compounds produced for specific applications and are valued for their unique performance characteristics. The distinct reactivity of the compound allows it to be a foundational element in creating a diverse range of molecules with tailored properties. glindiachemicals.com
Role in the Development of Functional Materials
Beyond its role in life sciences, this compound is instrumental in materials science, where its structural features are exploited to create materials with specific physical and chemical properties.
Synthesis of Polymers with Tailored Characteristics
This compound is utilized in the synthesis of functional polymers. glindiachemicals.com It can be incorporated as a monomer or a modifying agent to impart desired characteristics to the polymer chain, such as thermal stability, flame retardancy (due to the halogen atoms), and specific optical or electronic properties. The ability to precisely engineer the structure of the repeating units is fundamental to developing advanced polymers for use in electronics and optoelectronics. glindiachemicals.com
Incorporation into Liquid Crystals and Dyes
This compound is also a precursor in the synthesis of liquid crystals and dyes. glindiachemicals.com The rigid, substituted benzene (B151609) core of the molecule is a common feature in the structures of liquid crystalline compounds. By incorporating this unit, chemists can design molecules that exhibit the mesophases characteristic of liquid crystals. Similarly, in the synthesis of dyes and pigments, the compound serves as a building block for chromophores, the parts of a molecule responsible for its color. glindiachemicals.com Its structure allows for the creation of complex conjugated systems that absorb and emit light at specific wavelengths.
Application in Nanomaterial Fabrication
The utility of halogenated organic molecules in the fabrication of nanomaterials is an area of growing interest. While direct applications of this compound are not extensively documented, its precursor, 5-bromo-2-chlorobenzoic acid, has been investigated in the context of electroreductive dehalogenation on nanomaterial surfaces. For instance, studies on dendritic silver-copper (B78288) (Ag/Cu) electrodes have shown high electrocatalytic activity for the dehalogenation of 5-bromo-2-chlorobenzoic acid. This process involves a sequence of halide expulsions, with the carbon-bromine bond breaking preferentially over the carbon-chlorine bond due to its lower bond dissociation energy.
This selective dehalogenation at the surface of a nanocatalyst suggests that this compound could potentially be used in surface modification of nanomaterials. The benzyl group could influence the solubility and interaction of the molecule with different solvents and surfaces, while the sequential dehalogenation could be exploited to create specific patterns or functionalities on a nanomaterial surface.
Table 1: Potential Interactions of this compound with Nanomaterials
| Nanomaterial Type | Potential Interaction / Application | Rationale |
| Metallic Nanoparticles (e.g., Au, Pd, Ag/Cu) | Surface functionalization via selective dehalogenation. | The differential reactivity of the C-Br and C-Cl bonds allows for controlled chemical modification on the nanoparticle surface. |
| Carbon Nanotubes / Graphene | Non-covalent functionalization through π-π stacking. | The aromatic ring of the benzoate (B1203000) can interact with the graphitic surface of carbon nanomaterials. |
| Semiconductor Quantum Dots | Ligand exchange reactions. | The carboxylate group (after de-benzylation) could act as a capping agent to control the growth and properties of quantum dots. |
This table is based on the general reactivity of similar halogenated aromatic compounds and represents potential, rather than experimentally confirmed, applications.
Strategic Intermediate for Derivatization
The true synthetic potential of this compound lies in its capacity as a strategic intermediate for the synthesis of complex, multi-substituted aromatic compounds. The presence of two different halogens at specific positions on the benzene ring is the key to its versatility.
The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity difference enables the selective replacement of the bromine atom while leaving the chlorine atom intact for subsequent transformations.
For example, a Suzuki coupling reaction could be performed to introduce an aryl or heteroaryl group at the 5-position. The resulting 2-chloro-5-aryl-benzyl benzoate could then undergo a second cross-coupling reaction at the 2-position under more forcing conditions to introduce a different substituent. This stepwise functionalization provides a high degree of control over the final molecular architecture.
Table 2: Orthogonal Reactivity of Halogens in this compound
| Reaction Type | Reactive Halogen | Typical Conditions | Potential Outcome |
| Suzuki Coupling | Bromine | Pd(PPh₃)₄, base, boronic acid | Selective C-C bond formation at the 5-position. |
| Sonogashira Coupling | Bromine | Pd(PPh₃)₄, CuI, alkyne, base | Introduction of an alkyne at the 5-position. |
| Buchwald-Hartwig Amination | Bromine | Pd catalyst, ligand, base, amine | Formation of a C-N bond at the 5-position. |
| Grignard or Organolithium Reaction | Chlorine (after bromine substitution) | Harsher conditions may be required | C-C bond formation at the 2-position. |
This table illustrates the general principles of selective halogen functionalization and the conditions are representative examples.
The ability to selectively functionalize the two halogen positions, combined with the eventual deprotection of the benzyl ester, opens up pathways to a wide array of complex molecular scaffolds. After the desired substituents have been introduced at the 2- and 5-positions, the benzyl group can be removed, typically through hydrogenolysis (e.g., using H₂ and a palladium catalyst), to yield the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, esters, or alcohols, further expanding the molecular diversity that can be achieved from this single starting material.
This strategic approach is highly valuable in medicinal chemistry and materials science, where the systematic variation of substituents on an aromatic core is often necessary to optimize the properties of a molecule for a specific application, be it biological activity or material performance.
Concluding Remarks and Future Research Directions
Current Challenges in the Synthesis and Reactivity of Halogenated Benzoate (B1203000) Esters
The synthesis and manipulation of halogenated benzoate esters are not without their difficulties. A primary challenge lies in the selective introduction of halogen atoms onto the benzene (B151609) ring. The synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, often involves multi-step processes that can lead to the formation of isomeric impurities, affecting yield and purity. epo.org For instance, the bromination of 2-chlorobenzoic acid can produce about 10% of the undesired 4-bromo-2-chlorobenzoic acid isomer, necessitating further purification steps and generating significant acid waste. epo.org
Several methods have been developed to synthesize 5-bromo-2-chlorobenzoic acid, a key intermediate for antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com These methods include:
Bromination of 2-chloro-trichloromethyl-benzene followed by hydrolysis, which suffers from high starting material cost and incomplete hydrolysis. epo.org
Using various brominating agents with 2-chlorobenzoic acid, which often results in isomer formation. epo.org
A route starting from salicylic (B10762653) acid, which can reduce isomer formation but requires high reaction temperatures for chlorination. epo.org
A process starting from 5-bromo-2-aminobenzoic acid derivatives via diazotization, chlorination, and hydrolysis, which offers high yield and purity. epo.orgwipo.int
Another synthetic challenge is the potential for ester cleavage under harsh reaction conditions, such as those used in thermal bromination. google.com Furthermore, many traditional methods employ hazardous reagents and solvents, raising environmental and safety concerns. google.com The reactivity of the C-Br and C-Cl bonds can also be difficult to control selectively in subsequent transformations. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromine atom is more easily cleaved, for instance, during electroinduced dehalogenation reactions. chemicalbook.com
Opportunities for Green Chemistry Approaches in Its Synthesis
The principles of green chemistry offer promising avenues to address the challenges associated with the synthesis of halogenated benzoate esters. A key goal is the replacement of hazardous solvents with environmentally benign alternatives like water or ethanol. nih.govresearchgate.net The development of catalytic systems is also crucial. For example, using recyclable heterogeneous catalysts like Pd/C can facilitate reactions in greener solvents such as water. researchgate.net
Other green approaches include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Safer Reagents : Replacing toxic and hazardous reagents with safer alternatives. For instance, employing N-bromosuccinimide (NBS) in a sulfuric acid system can be an effective method for bromination, and the addition of inhibitors like sodium sulfide (B99878) can improve selectivity. epo.orgchemicalbook.comgoogle.com The use of "table salt" as a source for "electrophilic chlorine" in ethanol represents an environmentally friendly approach to chlorination. nih.gov
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Techniques like microwave or ultrasound-mediated synthesis can also contribute to more energy-efficient processes. nih.gov
Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources.
By embracing these principles, the synthesis of compounds like Benzyl (B1604629) 5-bromo-2-chlorobenzoate can become more sustainable, cost-effective, and environmentally responsible.
Potential for Expanded Applications in Emerging Chemical Fields
While 5-bromo-2-chlorobenzoic acid is a known intermediate in the synthesis of pharmaceuticals, the potential applications for its benzyl ester derivative and related compounds are vast and expanding. glindiachemicals.com The unique substitution pattern of Benzyl 5-bromo-2-chlorobenzoate makes it a versatile building block for creating complex molecules. glindiachemicals.com
Potential areas for expanded applications include:
Medicinal Chemistry : Beyond its role as a precursor, the halogenated benzoate motif can be incorporated into new drug candidates. The halogen atoms can modulate the electronic and lipophilic properties of a molecule, influencing its biological activity and pharmacokinetic profile. eurekalert.org
Agrochemicals : Many herbicides and pesticides contain halogenated aromatic rings. The specific structure of this compound could be leveraged to develop new agrochemicals with improved efficacy and selectivity. glindiachemicals.com
Materials Science : Halogenated organic compounds are used in the synthesis of polymers, liquid crystals, and other functional materials. The bromine and chlorine atoms can serve as handles for further functionalization or influence the material's bulk properties. glindiachemicals.com
The reactivity of the ester group and the two different halogen atoms provides multiple points for synthetic diversification, opening doors to novel compounds in these emerging fields.
Integration of Artificial Intelligence and Machine Learning in Chemical Research for This Compound Class
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of halogenated benzoate esters stands to benefit significantly. calpaclab.comijsetpub.com
Key applications of AI and ML in this area include:
Predictive Modeling : AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of synthetic steps, including yield and the formation of byproducts. calpaclab.com This can accelerate the optimization of synthetic routes for compounds like this compound. researchgate.net
Retrosynthesis and Drug Discovery : Machine learning models can propose novel synthetic pathways and identify potential drug candidates by analyzing structure-activity relationships. calpaclab.comrsc.org This can help in designing new molecules based on the halogenated benzoate scaffold with desired biological activities. researchgate.net
Materials Design : AI can guide the design of new materials by predicting their properties based on their chemical structure. calpaclab.com This could lead to the discovery of novel polymers or electronic materials derived from this class of compounds.
Data Extraction and Analysis : AI tools can automatically extract and structure chemical information from scientific literature and patents, helping researchers stay abreast of the latest developments and identify new research opportunities. rsc.org
While the application of AI in chemistry is still an evolving field, its potential to accelerate discovery, optimize processes, and generate new knowledge is undeniable. rsc.orgarxiv.org For the class of halogenated benzoate esters, this could mean faster development of new pharmaceuticals, agrochemicals, and materials with tailored properties.
Q & A
Basic Research: What are the recommended synthetic routes for preparing Benzyl 5-bromo-2-chlorobenzoate, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound is typically synthesized via esterification of 5-bromo-2-chlorobenzoic acid with benzyl alcohol or benzyl chloride. Key steps include:
- Acid Activation : Use carbodiimide coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to activate the carboxylic acid group .
- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reactivity .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., dehalogenation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the ester .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 benzyl alcohol-to-acid ratio) and reaction time (12–24 hours) to maximize yield (typically 60–85%) .
Basic Research: How should researchers purify this compound to minimize halogen-related impurities?
Methodological Answer:
Halogenated impurities (e.g., residual benzyl chloride or unreacted acid) can be mitigated by:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Chromatography : Employ gradient elution (0–30% ethyl acetate in hexane) to separate halogenated byproducts .
- Wash Steps : Post-synthesis, wash organic layers with sodium bicarbonate (to remove residual acid) and brine (to remove polar impurities) .
Basic Research: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 324 (M⁺ for C₁₄H₁₀BrClO₂) with isotopic patterns confirming Br/Cl .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-O stretch (~1250 cm⁻¹) .
Advanced Research: How can researchers resolve contradictions in spectral data for this compound synthesized via different routes?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Stereochemical Byproducts : Check for racemization using chiral HPLC if the benzyl group is stereochemically active .
- Residual Solvents : Use deuterated solvents for NMR and ensure complete drying to avoid solvent peaks masking signals .
- Isotopic Interference : For MS, employ high-resolution instruments (HRMS) to distinguish between Cl/Br isotopic clusters and adducts .
Advanced Research: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The bromo and chloro substituents enable selective functionalization:
- Bromine as a Leaving Group : Pd-catalyzed coupling with arylboronic acids replaces Br with aryl groups while retaining the chloro substituent .
- Optimization : Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via GC-MS to prevent over-coupling .
Advanced Research: How does the stability of this compound vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : The ester bond hydrolyzes slowly in dilute HCl (1M, 25°C), yielding 5-bromo-2-chlorobenzoic acid.
- Basic Conditions : Rapid saponification occurs in NaOH (0.1M, 50°C). Stabilize by storing the compound in anhydrous environments (e.g., under N₂) with molecular sieves .
Advanced Research: What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
